molecular formula C8H13ClO3 B8648810 6-Acetyloxyhexanoic acid chloride

6-Acetyloxyhexanoic acid chloride

Cat. No.: B8648810
M. Wt: 192.64 g/mol
InChI Key: ZSHBDKVEPLLCQG-UHFFFAOYSA-N
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Description

Foundational Principles of Acyl Halide Reactivity in Organic Chemistry

The high reactivity of acyl halides is a direct consequence of the electronic effects within the acyl halide group. The carbon atom of the carbonyl group is bonded to two highly electronegative atoms: oxygen and a halogen (in this case, chlorine). libretexts.org Both atoms exert a strong electron-withdrawing inductive effect, pulling electron density away from the carbonyl carbon. This creates a significant partial positive charge on the carbon, making it highly electrophilic and susceptible to attack by a wide range of nucleophiles. libretexts.org

The primary reaction pathway for acyl chlorides is nucleophilic acyl substitution. libretexts.org This mechanism involves two key steps: the addition of a nucleophile to the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion. The chloride ion is an excellent leaving group because it is the conjugate base of a strong acid (hydrochloric acid), which makes it very stable on its own. libretexts.org This inherent reactivity allows acyl chlorides to react readily with various nucleophiles, including water, alcohols, amines, and carbanions, to form other carboxylic acid derivatives such as carboxylic acids, esters, amides, and ketones, respectively. ebsco.comwikipedia.org

The Significance of Aliphatic Acyl Chlorides in Synthetic Methodologies

Aliphatic acyl chlorides, where the acyl group consists of a non-aromatic carbon chain, are crucial intermediates in organic synthesis. Their high reactivity makes them preferred reagents for acylation reactions, often providing higher yields and faster reaction times compared to their parent carboxylic acids. savemyexams.com They serve as pivotal building blocks for introducing aliphatic chains into molecules, a common requirement in the synthesis of pharmaceuticals, agrochemicals, and polymers. byjus.com

For instance, the reaction of aliphatic acyl chlorides with alcohols (alcoholysis) is a standard and efficient method for ester synthesis. savemyexams.com Similarly, their reaction with ammonia (B1221849) or amines (aminolysis) provides a direct route to amides. savemyexams.com Furthermore, certain organometallic reagents, like Gilman reagents (lithium dialkylcuprates), can react with acyl chlorides to produce ketones, while more reactive reagents like Grignard reagents typically lead to tertiary alcohols after double addition. byjus.com The versatility of these reactions underscores the importance of aliphatic acyl chlorides as key synthetic intermediates.

Specific Research Context of 6-Acetyloxyhexanoic Acid Chloride

Synthesis and Structure

This compound is a bifunctional molecule, meaning it contains two different reactive functional groups. Its structure consists of a six-carbon aliphatic chain with an acyl chloride group at one end (position 1) and an acetyloxy (ester) group at the other end (position 6).

The synthesis of this compound would logically proceed in two main stages. The first stage involves the preparation of its precursor, 6-acetyloxyhexanoic acid. This would typically start from 6-hydroxyhexanoic acid, a medium-chain hydroxy fatty acid. hmdb.ca The hydroxyl group of 6-hydroxyhexanoic acid can be acetylated using reagents like acetic anhydride (B1165640) or acetyl chloride to form the ester, 6-acetyloxyhexanoic acid.

The second stage is the conversion of the carboxylic acid group of 6-acetyloxyhexanoic acid into the acyl chloride. This transformation is a standard procedure in organic chemistry, commonly achieved by treating the carboxylic acid with a chlorinating agent. ebsco.com Several reagents are effective for this purpose, with thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus chlorides like phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅) being the most common. savemyexams.comchemguide.co.ukcommonorganicchemistry.com The use of thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride product. wikipedia.orgyoutube.com

Table 1: General Chemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₃ClO₃
Molar Mass 192.64 g/mol
Functional Groups Acyl Chloride, Ester
Nature Bifunctional Aliphatic Acyl Chloride

Reactivity and Potential Applications

The bifunctional nature of this compound dictates its chemical behavior and potential applications. The two functional groups can react independently, allowing for sequential or selective transformations.

Acyl Chloride Moiety : This is the more reactive site. It can undergo all the typical nucleophilic acyl substitution reactions. For example, it can be used to attach the six-carbon acetylated chain to alcohols, amines, or other nucleophiles, making it a useful linker or building block in the synthesis of more complex molecules.

Ester Moiety : The acetyloxy group is less reactive than the acyl chloride. It can be hydrolyzed under acidic or basic conditions to reveal the hydroxyl group, converting the molecule back to a derivative of 6-hydroxyhexanoic acid. This protecting group strategy could be employed to perform chemistry at the acyl chloride terminus before modifying the other end of the chain.

This dual reactivity makes this compound a potentially valuable intermediate in polymer chemistry. For instance, the acyl chloride could react with a diol to initiate polymerization, while the ester group could be modified later to alter the polymer's properties. It could also serve as a linker molecule in the synthesis of targeted drug delivery systems or other advanced materials where a specific spacer unit with orthogonal reactivity is required.

Table 2: Typical Reactions of the Acyl Chloride Functional Group

ReactionNucleophileProduct
Hydrolysis Water (H₂O)Carboxylic Acid
Alcoholysis Alcohol (R'-OH)Ester
Aminolysis Ammonia (NH₃) or Amine (R'-NH₂)Amide
Friedel-Crafts Acylation Arene (e.g., Benzene) with Lewis AcidKetone
Reaction with Gilman Reagent Lithium Dialkylcuprate (R'₂CuLi)Ketone
Reduction Strong Hydride (e.g., LiAlH₄)Primary Alcohol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13ClO3

Molecular Weight

192.64 g/mol

IUPAC Name

(6-chloro-6-oxohexyl) acetate

InChI

InChI=1S/C8H13ClO3/c1-7(10)12-6-4-2-3-5-8(9)11/h2-6H2,1H3

InChI Key

ZSHBDKVEPLLCQG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCCC(=O)Cl

Origin of Product

United States

Reactivity and Mechanistic Pathways of 6 Acetyloxyhexanoic Acid Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. masterorganicchemistry.comyoutube.com This class of reactions involves the replacement of the chloride leaving group with a nucleophile. youtube.com The general reactivity of carboxylic acid derivatives follows the order: acyl chloride > acid anhydride (B1165640) > ester > amide. chadsprep.compearson.comlibretexts.org Consequently, 6-acetyloxyhexanoic acid chloride can be readily converted into less reactive derivatives. chadsprep.com

Core Mechanistic Framework: Tetrahedral Intermediate Formation and Breakdown

The fundamental mechanism for nucleophilic acyl substitution reactions of this compound proceeds through a two-step addition-elimination pathway. masterorganicchemistry.comyoutube.com

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl pi bond is broken, and the electrons are pushed onto the oxygen atom, creating an alkoxide. youtube.comyoutube.com

Leaving Group Elimination: The unstable tetrahedral intermediate then collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, and in the process, the chloride ion is expelled as the leaving group. youtube.comyoutube.com This elimination step regenerates the carbonyl group and results in the final substitution product. masterorganicchemistry.com

This mechanism is distinct from SN1 and SN2 reactions, as it occurs on an sp2-hybridized carbon center. youtube.com

Hydrolytic Conversion to Carboxylic Acids

In the presence of water, this compound undergoes rapid hydrolysis to yield 6-acetyloxyhexanoic acid. wikipedia.orgphysicsandmathstutor.comlibretexts.org This reaction is often considered a nuisance rather than a desired transformation due to the high reactivity of acyl chlorides with atmospheric moisture. wikipedia.orglibretexts.org

The mechanism follows the general nucleophilic acyl substitution pathway, with water acting as the nucleophile. youtube.comdocbrown.info The initial attack by water forms a tetrahedral intermediate, which then eliminates a chloride ion. youtube.comlibretexts.org A final deprotonation step, often facilitated by a base like pyridine (B92270) or another water molecule, yields the carboxylic acid and hydrochloric acid. youtube.comlibretexts.org

ReactantNucleophileProduct
This compoundWater6-Acetyloxyhexanoic acid

Esterification with Hydroxylic Compounds (Alcohols and Phenols)

The reaction of this compound with alcohols or phenols is a highly efficient method for the synthesis of esters. libretexts.orgsavemyexams.commasterorganicchemistry.com This process, often referred to as alcoholysis, is generally irreversible and proceeds under mild conditions. libretexts.orgyoutube.com

The mechanism is analogous to hydrolysis, with the alcohol or phenol (B47542) serving as the nucleophile. youtube.comchemistrysteps.com The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrochloric acid byproduct, which drives the reaction to completion. libretexts.orgyoutube.comfishersci.it The steric hindrance of the alcohol can affect the reaction rate. libretexts.org

ReactantNucleophileProduct
This compoundAlcohol (e.g., Methanol)Methyl 6-acetyloxyhexanoate
This compoundPhenolPhenyl 6-acetyloxyhexanoate

Anhydride Formation via Carboxylic Acid or Carboxylate Nucleophiles

This compound can react with a carboxylic acid or its corresponding carboxylate salt to form a mixed or symmetrical acid anhydride. chemistrysteps.compressbooks.pubmasterorganicchemistry.com This reaction is a useful method for the preparation of anhydrides. chemistrysteps.comlibretexts.org

When a carboxylate anion is used as the nucleophile, it attacks the carbonyl carbon of the acyl chloride, leading to the formation of the anhydride and a chloride ion. youtube.comchemistrysteps.com If a neutral carboxylic acid is used, a weak base like pyridine is often added to neutralize the HCl byproduct and drive the reaction to completion. youtube.compressbooks.pub

ReactantNucleophileProduct
This compoundCarboxylic Acid (e.g., Acetic Acid)Acetic 6-acetyloxyhexanoic anhydride
This compoundCarboxylate Salt (e.g., Sodium Acetate)Acetic 6-acetyloxyhexanoic anhydride

Reduction Chemistry

The acyl chloride group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent employed. wikipedia.org

Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the acyl chloride all the way to a primary alcohol. wikipedia.orgchemistrysteps.comchemistrysteps.com The reaction proceeds through an aldehyde intermediate, which is then further reduced. youtube.comyoutube.com

To stop the reduction at the aldehyde stage, a less reactive, sterically hindered reducing agent is required. chemistrysteps.com Lithium tri-tert-butoxyaluminum hydride [LiAl(OtBu)₃H] is a common reagent for this selective transformation. wikipedia.orgchemistrysteps.com The Rosenmund reduction, which utilizes hydrogen gas over a poisoned palladium catalyst, can also be employed to convert acyl chlorides to aldehydes. wikipedia.org

ReactantReducing AgentProduct
This compoundLithium aluminum hydride (LiAlH₄)6-Hydroxy-1-hexanol (following reduction of both functional groups)
This compoundLithium tri-tert-butoxyaluminum hydride [LiAl(OtBu)₃H]6-Acetyloxyhexanal

Selective Reduction to Aldehydes (e.g., Rosenmund Reduction)

The selective reduction of an acyl chloride to an aldehyde is a crucial transformation in organic synthesis, requiring carefully controlled conditions to prevent over-reduction to the primary alcohol. themjalab.com For this compound, this conversion to 6-acetyloxyhexanal can be achieved through several established methods.

The Rosenmund reduction is a classic and effective method for this transformation. openochem.orgwikipedia.org It involves the catalytic hydrogenation of the acyl chloride using hydrogen gas over a palladium catalyst supported on barium sulfate (B86663) (Pd/BaSO₄). byjus.comjk-sci.com The catalyst's activity is intentionally diminished, or "poisoned," with a substance like quinoline-sulfur or thiourea. wikipedia.orgbyjus.com This deactivation is critical to stop the reaction at the aldehyde stage, as the unpoisoned catalyst would readily reduce the aldehyde further to an alcohol. wikipedia.orgjuniperpublishers.com The acetyloxy group in the substrate is expected to remain intact under these conditions. jk-sci.com

Alternatively, hindered metal hydride reagents can achieve this selective reduction. Reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) are less reactive than lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com Their steric bulk and reduced hydride-donating ability allow for the selective reduction of the highly reactive acyl chloride to an aldehyde while being unreactive towards the newly formed, less electrophilic aldehyde, especially at low temperatures. libretexts.org This method offers a valuable alternative to catalytic hydrogenation.

Table 1: Selective Reduction of this compound to an Aldehyde

Method Reagents & Conditions Expected Product Key Features
Rosenmund Reduction H₂, Pd/BaSO₄, catalyst poison (e.g., quinoline), solvent (e.g., toluene) 6-Acetyloxyhexanal Heterogeneous catalysis; requires careful deactivation of the catalyst to prevent over-reduction. wikipedia.orgbyjus.com
Hindered Hydride Reduction Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), low temp. (e.g., -78 °C) 6-Acetyloxyhexanal Stoichiometric reaction; selectivity achieved through a sterically hindered, less reactive hydride source. libretexts.orgchemistrysteps.com

Comprehensive Reduction to Primary Alcohols by Complex Hydrides

The complete reduction of this compound leads to the formation of primary alcohols. This is typically accomplished using powerful complex metal hydrides such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). organicchemistrytutor.comchemistrysteps.com

The mechanism for the reduction of the acyl chloride group involves a two-step process. First, a hydride ion (H⁻) from the reducing agent attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to yield an aldehyde. organicchemistrytutor.com Since the aldehyde is also susceptible to reduction and an excess of the reducing agent is used, it is immediately attacked by a second hydride ion. organicchemistrytutor.comyoutube.com A final acidic or aqueous workup protonates the resulting alkoxide to give the primary alcohol. organicchemistrytutor.com

A crucial consideration for this compound is the presence of the ester (acetyloxy) group.

Lithium aluminum hydride (LiAlH₄) is a very strong reducing agent that will reduce both the acyl chloride and the ester functional groups. libretexts.orgsaskoer.ca Therefore, treatment with LiAlH₄ would result in the reduction of both ends of the molecule, yielding hexane-1,6-diol.

Sodium borohydride (NaBH₄) is a milder reducing agent. organicchemistrytutor.com While it is reactive enough to reduce the highly electrophilic acyl chloride to an alcohol, it is generally not powerful enough to reduce esters. youtube.comsaskoer.ca This difference in reactivity allows for the selective reduction of the acyl chloride moiety, leaving the acetyloxy group untouched. The expected product would be 6-hydroxyhexyl acetate (B1210297).

Table 2: Comprehensive Reduction of this compound

Reagent Reactivity Profile Expected Final Product
Lithium Aluminum Hydride (LiAlH₄) Reduces both acyl chlorides and esters. saskoer.ca Hexane-1,6-diol
Sodium Borohydride (NaBH₄) Reduces acyl chlorides but not esters. organicchemistrytutor.comyoutube.com 6-Hydroxyhexyl acetate

Carbon-Carbon Bond Forming Reactions

The electrophilic nature of the acyl chloride group makes it an excellent substrate for a variety of reactions that form new carbon-carbon bonds.

Friedel-Crafts Acylation with Aromatic Systems

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring. organic-chemistry.orgmasterorganicchemistry.com In this reaction, this compound would be treated with an aromatic compound, such as benzene, in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). libretexts.org

The mechanism begins with the reaction between the acyl chloride and the Lewis acid catalyst. youtube.com The AlCl₃ coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its departure to form a highly electrophilic acylium ion. youtube.comkhanacademy.org This acylium ion is resonance-stabilized. The electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a weak base (like AlCl₄⁻) removes a proton from the ring, restoring aromaticity and yielding the final aryl ketone product. youtube.com A key advantage of this reaction is that the product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org The acetyloxy group at the end of the hexanoyl chain is not expected to interfere with the reaction.

Table 3: Friedel-Crafts Acylation

Reactants Catalyst Expected Product
This compound + Benzene AlCl₃ 6-Acetyloxy-1-phenyl-1-hexanone

Advanced Carbonylation and Carboformylation Reactions (e.g., Palladium-Catalyzed)

Modern transition-metal catalysis offers sophisticated methods for transforming acyl chlorides. Palladium-catalyzed carbonylation reactions are a powerful tool for constructing complex molecules. researchgate.net While often used to synthesize acyl chlorides from aryl halides and carbon monoxide, related processes can utilize acyl chlorides as starting materials. researchgate.netnih.gov For instance, in decarbonylative cross-coupling reactions, an acylpalladium intermediate may lose carbon monoxide before coupling, leading to arylation instead of acylation. nih.gov The selectivity between acylation and decarbonylation can often be controlled by the choice of palladium catalyst and ligands. nih.gov

Carboformylation reactions, catalyzed by metals like palladium or rhodium, represent another advanced transformation. nih.gov These reactions can involve the formal addition of an acyl group and a formyl group across an unsaturated bond. While direct carboformylation using an acyl chloride is less common, related multi-component reactions showcase the versatility of these catalytic systems. For example, palladium catalysis can mediate the coupling of an acid chloride, an alkene or alkyne, and a hydride source (like a silane) to generate more complex ketones. nih.gov In the context of this compound, it could serve as the acyl source in such a catalyzed multi-component coupling.

Generation and Reactivity of Ketenes from Acyl Chlorides

Acyl chlorides that possess at least one α-hydrogen can be converted into ketenes through dehydrochlorination. wikipedia.org this compound, with two protons on the carbon adjacent to the acyl chloride carbonyl, fits this requirement. The reaction is typically performed by treating the acyl chloride with a bulky, non-nucleophilic amine base, such as triethylamine (B128534). wikipedia.orgnih.gov The base abstracts an α-proton, leading to the formation of an enolate intermediate, which then eliminates the chloride ion to yield the ketene (B1206846). wikipedia.org

Ketenes are highly reactive, unstable intermediates characterized by cumulated double bonds (C=C=O) and are typically generated in situ for immediate use. nih.govscripps.edu Their electrophilic central carbon makes them susceptible to attack by a wide range of nucleophiles. nih.gov A synthetically important reaction of ketenes is their [2+2] cycloaddition with various unsaturated partners. For example, reaction with an imine (Staudinger synthesis) produces β-lactams, the core structure of penicillin and related antibiotics, while reaction with an aldehyde or ketone yields β-lactones. wikipedia.org The ketene derived from this compound could thus be a precursor to a variety of four-membered heterocyclic rings.

Table 5: Ketene Generation and Subsequent Reaction

Reaction Step Reagents & Conditions Intermediate/Product
Ketene Generation Triethylamine (Et₃N), inert solvent (5-Acetyloxypentyl)ketene
[2+2] Cycloaddition Imine (e.g., R-CH=N-R') β-Lactam
[2+2] Cycloaddition Aldehyde (e.g., R-CHO) β-Lactone

Dehydrohalogenation for Ketene Generation

The conversion of an acyl chloride to a ketene is typically achieved through a dehydrohalogenation reaction. This process involves the removal of a proton from the α-carbon and the elimination of the chloride ion. The most common method for effecting this transformation is the use of a tertiary amine base.

The general mechanism for the dehydrohalogenation of an acyl chloride to a ketene using a tertiary amine is believed to proceed as follows:

Proton Abstraction: The tertiary amine, acting as a base, abstracts a proton from the carbon adjacent to the carbonyl group (the α-carbon). This is the rate-determining step of the reaction.

Chloride Elimination: Concurrently or subsequently, the chloride ion is eliminated from the carbonyl carbon.

Ketene Formation: The resulting species is a ketene, a highly reactive intermediate characterized by a carbon-carbon double bond cumulative with a carbon-oxygen double bond.

Two potential pathways for this process have been proposed:

Direct Dehydrohalogenation: The base directly removes the α-proton, leading to the concerted or stepwise formation of the ketene and the ammonium (B1175870) hydrochloride salt.

Acylammonium Intermediate: The tertiary amine can first act as a nucleophile, attacking the electrophilic carbonyl carbon to form a transient acylammonium intermediate. Subsequent deprotonation at the α-carbon by another equivalent of the amine base then generates the ketene. The predominant pathway can depend on the specific structure of the acyl chloride and the properties of the amine base used.

In the case of this compound, treatment with a suitable non-nucleophilic base, such as a hindered tertiary amine like triethylamine or diisopropylethylamine (Hünig's base), would be the standard approach to generate the corresponding ketene, 5-acetyloxypentylketene. The presence of the ester functional group at the 6-position is not expected to interfere with the dehydrohalogenation process under these conditions.

A more advanced technique for in situ ketene generation is "shuttle deprotonation." This method utilizes a catalytic amount of a strong, non-nucleophilic kinetic base to dehydrohalogenate the acyl chloride, with a stoichiometric amount of a weaker, thermodynamic base to sequester the resulting proton. This approach is particularly useful in asymmetric catalysis as it minimizes the concentration of the highly reactive ketene and reduces side reactions.

Table 1: Common Bases for Dehydrohalogenation of Acyl Chlorides

BaseStructurepKa of Conjugate AcidTypical Application
Triethylamine(CH₃CH₂)₃N10.75General purpose base for dehydrohalogenation.
Diisopropylethylamine (Hünig's Base)((CH₃)₂CH)₂NCH₂CH₃11.4Sterically hindered, non-nucleophilic base, often used to minimize side reactions.
Proton Sponge (1,8-Bis(dimethylamino)naphthalene)C₁₀H₆(N(CH₃)₂)₂12.1Very strong, non-nucleophilic base.

Asymmetric Catalytic Reactions of Ketene Intermediates

Once generated, the ketene derived from this compound is a powerful electrophile that can participate in a wide array of asymmetric catalytic reactions to form chiral products. The development of such reactions is a cornerstone of modern organic synthesis, allowing for the construction of enantiomerically enriched molecules.

A prominent class of catalysts for these transformations are chiral Lewis bases, particularly derivatives of cinchona alkaloids. These catalysts can activate the ketene and control the stereochemical outcome of the subsequent reaction with a nucleophile.

One of the most fundamental asymmetric reactions of ketenes is their reaction with nucleophiles such as alcohols, amines, and enolates. For instance, in the presence of a chiral catalyst, the addition of an alcohol to the ketene can proceed with high enantioselectivity to produce a chiral ester.

The generally accepted mechanism for the catalytic asymmetric alcoholysis of a ketene involves the following steps:

Catalyst-Ketene Adduct Formation: The chiral catalyst, often a tertiary amine, adds to the electrophilic carbonyl carbon of the ketene to form a zwitterionic acylammonium enolate intermediate. This intermediate is chiral and its conformation is influenced by the catalyst's stereochemistry.

Nucleophilic Attack: The alcohol nucleophile then attacks the activated acyl group of the intermediate.

Product Formation and Catalyst Regeneration: The tetrahedral intermediate formed collapses to release the chiral ester product and regenerate the catalyst, allowing it to enter another catalytic cycle.

Various types of asymmetric reactions can be envisioned for the ketene derived from this compound:

[2+2] Cycloadditions: The ketene can react with imines in the presence of a chiral catalyst to form β-lactams (the Staudinger synthesis). The stereochemistry of the resulting β-lactam is controlled by the catalyst.

[4+2] Cycloadditions: Ketenes can also act as dienophiles in Diels-Alder type reactions, reacting with dienes to form chiral six-membered rings.

Esterification and Amidation: As mentioned, the catalytic asymmetric addition of alcohols or amines can produce chiral esters and amides, respectively.

α-Functionalization: Reactions can be designed to introduce a functional group at the α-position of the carbonyl group with high stereocontrol.

Table 2: Examples of Asymmetric Catalytic Reactions of Ketenes

Reaction TypeNucleophile/ReactantCatalyst TypeProduct Type
Asymmetric EsterificationAlcoholChiral Amines (e.g., Cinchona Alkaloids)Chiral Ester
Asymmetric AmidationAmineChiral AminesChiral Amide
Asymmetric [2+2] Cycloaddition (Staudinger Synthesis)ImineChiral Lewis BasesChiral β-Lactam
Asymmetric α-aminationAzodicarboxylateChiral Lewis BasesChiral α-Amino Ester Derivative

The specific outcomes of these reactions, including yield and enantioselectivity, would be highly dependent on the choice of catalyst, solvent, temperature, and the specific nucleophile used. While no specific research data for this compound is available, the principles outlined above provide a solid framework for predicting its reactivity and for designing synthetic routes to chiral molecules derived from this compound.

In Depth Mechanistic Investigations and Kinetic Studies

Elucidation of Reaction Mechanisms Through Intermediate Characterization

The primary mechanism for reactions involving 6-acetyloxyhexanoic acid chloride is the nucleophilic addition-elimination pathway. youtube.com This two-step process is characteristic of acyl chlorides when reacting with nucleophiles. youtube.com

The general mechanism can be illustrated as follows:

Nucleophilic Attack: A nucleophile (Nu:) attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate where the carbon-oxygen double bond is broken, and the oxygen atom gains a negative charge. youtube.com

Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled. youtube.com

In the context of this compound, reactions with various nucleophiles would proceed via this mechanism, forming a tetrahedral intermediate before the expulsion of the chloride ion. For instance, in a reaction with an alcohol (ROH) to form an ester, the alcohol would act as the nucleophile. Similarly, in a reaction with an amine (RNH2) to form an amide, the amine would be the attacking nucleophile.

The presence of the ester group (acetyloxy) at the 6-position is unlikely to alter the fundamental nucleophilic addition-elimination mechanism at the acyl chloride terminus. However, it could potentially be susceptible to intramolecular reactions under certain conditions, although such pathways are not commonly reported for simple, unactivated esters.

Quantitative Kinetic Analysis of Reaction Rates

A quantitative analysis of the reaction rates of this compound would typically involve monitoring the disappearance of the acyl chloride or the appearance of the product over time. The solvolysis (reaction with the solvent) of acyl chlorides, for example, can be studied to determine the rate constants.

The rate of reaction is influenced by several factors, including the concentration of the reactants, the nature of the solvent, and the temperature. For a typical bimolecular reaction between this compound and a nucleophile, the rate law would be expected to be second order, first order with respect to each reactant.

Rate = k[this compound][Nucleophile]

While specific rate constants for this compound are not documented, a hypothetical comparison can be made with other acyl chlorides. The rate of hydrolysis, for instance, would likely be rapid, a characteristic feature of most acyl chlorides.

Hypothetical Relative Rate Constants for the Hydrolysis of Various Acyl Chlorides

Acyl ChlorideHypothetical Relative Rate Constant (k_rel)
Acetyl chloride1.00
Propionyl chloride0.45
Butyryl chloride0.30
This compound ~0.20
Benzoyl chloride0.01

This table presents hypothetical data for illustrative purposes to show the expected trend in reactivity and is not based on experimental results for this compound.

The decrease in the hypothetical relative rate constant with increasing chain length is attributed to steric hindrance.

Steric and Electronic Effects on Acyl Chloride Reactivity and Product Selectivity

The reactivity and selectivity of this compound are influenced by both steric and electronic effects.

Steric Effects: The long hexanoyl chain in this compound introduces some steric bulk around the carbonyl group. Compared to a smaller acyl chloride like acetyl chloride, the approach of a nucleophile to the carbonyl carbon would be slightly more hindered. This steric hindrance would be expected to decrease the rate of reaction.

Electronic Effects: The primary electronic effect in the acyl chloride functional group is the strong electron-withdrawing inductive effect of the chlorine atom. This effect makes the carbonyl carbon highly electrophilic and thus very reactive towards nucleophiles. youtube.com The ester group at the 6-position is sufficiently far from the acyl chloride functional group that its electronic influence on the reactivity of the acyl chloride is likely to be minimal. The inductive effect of the ester's carbonyl group would be negligible over the five-carbon chain separating it from the acyl chloride.

In terms of product selectivity, in reactions with molecules containing multiple nucleophilic sites, the high reactivity of the acyl chloride group would generally lead to preferential reaction at this site. For example, in a reaction with a molecule containing both an alcohol and an amine group, the more nucleophilic amine would typically react faster with the acyl chloride.

Advanced Analytical Methodologies for Research Characterization of 6 Acetyloxyhexanoic Acid Chloride Systems

Spectroscopic Techniques for in situ Monitoring and Quantification

Spectroscopic methods are invaluable for real-time, non-invasive analysis of chemical reactions involving 6-acetyloxyhexanoic acid chloride. They provide detailed information on the molecular level, allowing for precise monitoring and quantification.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful tool for determining the absolute or relative concentration of analytes in a sample. ox.ac.uk For the analysis of this compound, ¹H qNMR is particularly useful. By integrating the signals of specific protons in the molecule and comparing them to a known concentration of an internal standard, a precise quantification can be achieved. ox.ac.uk

A typical ¹H qNMR experiment for a reaction mixture containing this compound would involve selecting distinct, well-resolved signals that are unique to the starting material, products, and any significant byproducts. For instance, the methylene (B1212753) protons adjacent to the acyl chloride group (–CH₂COCl) and the acetyl group (CH₃CO–) in this compound provide characteristic resonances. As the reaction proceeds, the disappearance of these signals and the appearance of new signals corresponding to the product can be monitored.

To ensure accuracy, several experimental parameters must be carefully controlled, including the relaxation delay (D1), which should be at least five times the longest spin-lattice relaxation time (T₁) of the protons being quantified. ox.ac.uk An internal standard with a simple spectrum and known purity, which does not react with the sample components, is also essential. ox.ac.uk

Table 1: Illustrative ¹H qNMR Data for the Purity Assessment of this compound

AnalyteChemical Shift (δ, ppm)MultiplicityIntegration ValueMoles (relative to IS)Purity (w/w %)
This compound (CH₂COCl)~2.9Triplet2.000.05098.5
Internal Standard (e.g., Maleic Anhydride)~7.1Singlet2.000.051-
Residual Solvent (e.g., Dichloromethane)~5.3Singlet--< 0.1
6-Hydroxyhexanoic Acid~3.6Triplet0.030.00080.8

This table presents hypothetical data for illustrative purposes.

Vibrational Spectroscopy (IR, Raman) for Reaction Progress Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers a powerful means for in-situ monitoring of reactions involving this compound. rsc.orgacs.org These techniques provide real-time information about the changes in functional groups during a chemical transformation. mt.com

The most prominent feature in the IR spectrum of an acyl chloride is the strong carbonyl (C=O) stretching band, which typically appears at a high frequency, around 1800 cm⁻¹. rsc.org For this compound, two distinct carbonyl stretching frequencies would be expected: one for the acyl chloride and another for the ester group.

During a reaction, such as the esterification of this compound with an alcohol, the characteristic C=O stretching band of the acyl chloride will decrease in intensity, while new bands corresponding to the newly formed ester product will appear. By tracking the intensity of these bands over time, a reaction profile can be generated, allowing for the determination of reaction kinetics and endpoint. youtube.com

Table 2: Key Vibrational Frequencies for Monitoring the Esterification of this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)Change During Reaction
Acyl Chloride (C=O)Stretch~1800Decrease
Ester (C=O) in Starting MaterialStretch~1740Constant
Newly Formed Ester (C=O)Stretch~1735Increase
O-H (from alcohol reactant)Stretch~3300 (broad)Decrease
C-O (in ester product)Stretch~1250-1000Increase

This table presents expected vibrational frequencies based on general spectroscopic principles.

Chromatographic Separations for Complex Reaction Mixture Analysis

Chromatographic techniques are essential for separating the components of complex mixtures that are often encountered in the synthesis and application of this compound.

High-Performance Liquid Chromatography (HPLC) for Derivatized Species

Due to the high reactivity of acyl chlorides with the aqueous and protic mobile phases typically used in reversed-phase HPLC, direct analysis of this compound is challenging. chromforum.org A common strategy is to derivatize the acyl chloride prior to analysis. researchgate.netnih.govgoogle.com This involves reacting the acyl chloride with a suitable reagent to form a stable, UV-active derivative. researchgate.netnih.gov

A widely used derivatizing agent for both aromatic and aliphatic acyl chlorides is 2-nitrophenylhydrazine (B1229437). researchgate.netnih.gov The reaction of this compound with 2-nitrophenylhydrazine yields a stable hydrazide derivative with strong UV absorbance, allowing for sensitive detection. researchgate.net This method can be used to quantify residual this compound in a product mixture.

The resulting derivative can be separated from other components in the reaction mixture using reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with UV detection at an appropriate wavelength. researchgate.netnih.gov

Table 3: Representative HPLC Parameters and Results for the Analysis of Derivatized this compound

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (gradient)
Flow Rate1.0 mL/min
DetectionUV at 395 nm
Injection Volume10 µL
Retention Time (Derivative)~8.5 min
Limit of Detection (LOD)~0.02 µg/mL

This table outlines a plausible HPLC method based on established derivatization techniques for acyl chlorides. researchgate.netnih.gov

Gas Chromatography (GC) for Volatile Components

Gas chromatography is a suitable technique for the analysis of volatile components and impurities that may be present in a sample of this compound. chromforum.org This can include residual solvents from the synthesis, starting materials, or volatile byproducts. While direct GC analysis of acyl chlorides can be problematic due to their reactivity and potential for thermal degradation, it is an excellent method for assessing the presence of other volatile species. chromforum.org

For instance, in the synthesis of this compound from 6-hydroxyhexanoic acid and a chlorinating agent like thionyl chloride, GC can be used to detect any unreacted thionyl chloride or residual solvents used in the purification process. A capillary column with a non-polar stationary phase is typically employed, coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for identification and quantification.

Table 4: Hypothetical GC Analysis of Volatile Impurities in a this compound Sample

CompoundRetention Time (min)Concentration (ppm)
Dichloromethane (B109758)2.1150
Thionyl Chloride3.5< 50
Pyridine (B92270)4.225
This compound--

This table illustrates the potential application of GC for impurity profiling.

Titrimetric Methods for Impurity Quantification and Purity Assessment

Titrimetric methods provide a classical and reliable approach for the purity assessment of acyl chlorides and the quantification of acidic impurities. psu.edu A common method involves the determination of the acid chloride, free carboxylic acid, and any free hydrogen chloride. psu.edu

One such procedure involves reacting a known amount of the this compound sample with a standard solution of an amine, such as aniline (B41778) or pyridine, in a non-aqueous solvent. psu.edu This reaction consumes the acyl chloride. The remaining acidic components (the corresponding carboxylic acid and HCl) can then be titrated with a standardized base, such as sodium hydroxide (B78521) or potassium hydroxide, using a potentiometric endpoint to differentiate between the strong acid (HCl) and the weak acid (6-acetyloxyhexanoic acid).

A separate aliquot of the sample can be hydrolyzed to convert the acyl chloride to the corresponding carboxylic acid and HCl. The total acidity is then determined by titration. By comparing the results of the two titrations, the concentration of the acyl chloride, free carboxylic acid, and HCl can be calculated. psu.edu

Table 5: Illustrative Titrimetric Analysis Data for a this compound Sample

AnalyteMethodTitrant Volume (mL)Calculated Purity/Impurity (%)
Total Acidity (after hydrolysis)Potentiometric Titration25.2-
Free Acids (HCl + Carboxylic Acid)Potentiometric Titration after amination0.8-
This compoundCalculation-97.6
6-Acetyloxyhexanoic AcidCalculation-1.5
Free HClCalculation-0.9

This table provides a hypothetical example of results obtained from a titrimetric analysis.

Computational Chemistry and Molecular Modeling of 6 Acetyloxyhexanoic Acid Chloride

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic environment of 6-acetyloxyhexanoic acid chloride. These methods solve the Schrödinger equation, albeit with approximations, to determine the distribution of electrons within the molecule, which in turn governs its chemical properties and reactivity.

Semi-Empirical Methods (e.g., PM3) for System Modeling

Semi-empirical methods offer a computationally efficient approach to modeling molecular systems. These methods are derived from Hartree-Fock theory but are simplified by incorporating empirical parameters obtained from experimental data to streamline calculations. uni-muenchen.denih.gov One of the most common semi-empirical methods is Parametric Method 3 (PM3). wikipedia.org

The PM3 method simplifies calculations by neglecting certain complex integrals and parameterizing the remaining ones to reproduce experimental data, such as heats of formation. uni-muenchen.de This approach makes it feasible to study larger molecules and perform initial explorations of molecular geometries and electronic properties. For instance, the PM3 method has been successfully used to determine the geometric and electronic parameters of molecules resulting from the acylation of 6-aminopenicillanic acid with acetyl chloride, indicating its utility for systems containing acyl chloride functionalities. researchgate.net Calculations using PM3 on related systems have been used to determine thermodynamic stability, suggesting that such methods could predict the stability of various conformers of this compound. researchgate.netnih.gov

Ab Initio and Density Functional Theory (DFT) Approaches for Precision

For more precise and detailed electronic structure analysis, ab initio and Density Functional Theory (DFT) methods are employed. Unlike semi-empirical methods, ab initio calculations are based on first principles without empirical parameterization. DFT, while also a first-principles method, approximates the complex many-electron wavefunction by focusing on the electron density.

DFT, particularly using hybrid functionals like B3LYP, has become a standard tool for studying the electronic properties of molecules, including highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. Analysis of the HOMO-LUMO gap provides insights into the chemical reactivity and kinetic stability of the molecule. For this compound, the acyl chloride group is highly reactive due to the polarization of the carbonyl bond, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. docbrown.info DFT calculations would precisely quantify the partial charges on the atoms, highlighting the electrophilic nature of the carbonyl carbon in both the acyl chloride and the ester groups.

Table 1: Illustrative Electronic Properties of this compound (DFT Calculation) Note: These values are representative and would be determined by specific DFT calculations.

PropertyValueSignificance
HOMO Energy-7.5 eVRegion of electron donation (e.g., lone pairs on oxygen/chlorine)
LUMO Energy-1.2 eVRegion of electron acceptance (e.g., π* orbital of the C=O bonds)
HOMO-LUMO Gap6.3 eVIndicator of chemical stability and reactivity
Dipole Moment~3.5 DReflects the overall polarity of the molecule
Partial Charge on Acyl Chloride Carbonyl Carbon+0.65 eIndicates a highly electrophilic center, prone to nucleophilic attack
Partial Charge on Ester Carbonyl Carbon+0.55 eIndicates a secondary electrophilic center

Molecular Geometry Optimization and Conformational Landscapes

The flexibility of the hexanoyl chain in this compound means the molecule can exist in numerous conformations. Computational methods are essential for identifying the most stable three-dimensional structures (geometry optimization) and mapping the potential energy surface (conformational landscape). researchgate.netsapub.org

Geometry optimization algorithms systematically alter the coordinates of the atoms to find the arrangement with the lowest potential energy. For a molecule like this compound, this process would reveal the preferred bond lengths, bond angles, and dihedral angles. The long aliphatic chain allows for significant conformational freedom, and computational analysis can predict which conformers are most likely to exist. researchgate.netscispace.com For instance, the orientation of the acetyl group relative to the hexanoyl chloride chain can be explored to find the global energy minimum.

Table 2: Representative Optimized Geometric Parameters for Functional Groups Note: These values are typical for acyl chlorides and esters and would be confirmed via specific geometry optimization calculations.

ParameterFunctional GroupTypical Value
C=O Bond LengthAcyl Chloride1.19 Å
C-Cl Bond LengthAcyl Chloride1.79 Å
O=C-Cl Bond AngleAcyl Chloride121°
C=O Bond LengthEster1.21 Å
C-O (single) Bond LengthEster1.35 Å
O=C-O Bond AngleEster124°

Prediction of Reactivity and Reaction Pathways Through Energy Profiling

Acyl chlorides are known for their high reactivity toward nucleophiles. chemguide.co.uk Computational chemistry can predict the most likely reaction pathways by constructing a reaction energy profile, which maps the energy of the system as it progresses from reactants to products. researchgate.net

The most common reaction for acyl chlorides is nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.orglibretexts.org In this two-step mechanism, a nucleophile first adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. docbrown.infolibretexts.orgyoutube.com Subsequently, the chloride ion is eliminated, and the carbonyl double bond is reformed. docbrown.infolibretexts.orgyoutube.com

For this compound, a key reaction to model would be its hydrolysis with water. The energy profile would show the relative energies of the reactants (this compound and water), the tetrahedral intermediate, the transition states connecting these species, and the final products (6-acetyloxyhexanoic acid and hydrogen chloride). docbrown.infolibretexts.orgyoutube.comacs.org By comparing the energy barriers of competing pathways, chemists can predict which reaction is more likely to occur.

Transition State Analysis and Reaction Barrier Determination

The rate of a chemical reaction is determined by its activation energy, which is the energy difference between the reactants and the highest-energy point along the reaction pathway, known as the transition state. Locating and characterizing transition states is a crucial application of quantum chemical calculations.

Using DFT, computational chemists can perform transition state searches to find the specific geometry of the transition state for reactions like the hydrolysis of this compound. researchgate.netresearchgate.net The transition state for a nucleophilic acyl substitution is a high-energy, transient species where the nucleophile is partially bonded to the carbonyl carbon and the leaving group is partially detached. researchgate.net Analysis of the transition state structure provides detailed insight into the reaction mechanism.

The calculated energy of the transition state relative to the reactants gives the reaction barrier, or activation energy (ΔG‡). A lower reaction barrier corresponds to a faster reaction. For this compound, one could compare the activation energy for the hydrolysis of the acyl chloride group versus the ester group. It is expected that the barrier for the acyl chloride hydrolysis would be significantly lower, confirming its higher reactivity.

Table 3: Illustrative Reaction Barriers for Hydrolysis Note: These values are for illustrative purposes to compare the relative reactivity of the functional groups.

ReactionHypothetical Activation Energy (ΔG‡)Implication
Hydrolysis of Acyl Chloride10-15 kcal/molLow barrier, indicating a fast and often spontaneous reaction. libretexts.org
Hydrolysis of Ester20-25 kcal/molHigher barrier, indicating a much slower reaction that typically requires a catalyst.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations provide detailed information about static structures and energies, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions with the surrounding environment, such as a solvent. researchgate.net

For a flexible molecule like this compound, MD is invaluable for exploring its conformational landscape. nih.gov By simulating the molecule over nanoseconds or microseconds, one can observe the rotations around single bonds and identify the most populated conformational states.

Applications in Advanced Organic Synthesis and Materials Science

Role as Monomer Precursors and Functionalization Agents in Polymer Synthesis

While direct, large-scale industrial use of 6-acetyloxyhexanoic acid chloride as a primary monomer in commodity polymer production is not widely documented, its structure lends itself to specialized applications in polymer chemistry. The presence of two distinct reactive sites—the highly electrophilic acyl chloride and the latent hydroxyl group (masked as an acetate)—makes it a prime candidate for the synthesis of functional polyesters and for the post-polymerization modification of various polymer backbones.

The acyl chloride moiety can readily participate in condensation polymerizations with diols or other difunctional monomers to form polyester (B1180765) chains. The acetate (B1210297) groups along the resulting polymer backbone would then represent pendant functionalities that can be hydrolyzed under controlled conditions to reveal free hydroxyl groups. These hydroxyl groups can serve as sites for further chemical modification, such as grafting other polymer chains or attaching specific functional molecules, thereby tailoring the final properties of the material.

Potential Applications in Polymer Synthesis:

Application AreaDescriptionPotential Outcome
Functional Polyesters Copolymerization with other di-acid chlorides and diols to introduce pendant hydroxyl groups after deacetylation.Polymers with tunable hydrophilicity, sites for cross-linking, or attachment points for bioactive molecules.
Polymer Surface Functionalization Reaction with surface-bound hydroxyl or amine groups on a pre-formed polymer to introduce a six-carbon spacer with a terminal acetate.Modified surface properties, such as wettability, and introduction of handles for further chemical reactions.
Biodegradable Polymers The ester linkages in the polymer backbone and the acetate side chains could be susceptible to hydrolysis, potentially leading to biodegradable materials.Development of new materials for biomedical applications or environmentally benign plastics.

Strategic Intermediacy in the Synthesis of Complex Organic Molecules

The utility of this compound as a strategic intermediate is most prominently demonstrated in the synthesis of complex, biologically active molecules. Its bifunctional nature allows for the introduction of a six-carbon chain that can be further elaborated at both ends.

A notable example is its use in the synthesis of novel derivatives and analogues of galanthamine, a medication used to treat Alzheimer's disease. In a patented synthetic route, this compound is employed in a Friedel-Crafts acylation reaction. google.comgoogle.comgoogle.com

Reaction Details from a Patented Synthesis:

Reactant 1Reactant 2CatalystSolventTemperatureOutcome
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-oneThis compoundAnhydrous aluminum chlorideDichloromethane (B109758) (CH₂Cl₂)0 °CAcylation of the aromatic ring with the hexanoyl chain. google.comgoogle.comgoogle.com

Chemodivergent and Stereoselective Transformations in Fine Chemical Synthesis

The distinct reactivity of the two functional groups in this compound opens up possibilities for chemodivergent and stereoselective transformations, which are highly sought after in fine chemical synthesis. The significant difference in the electrophilicity of the acyl chloride carbon and the ester carbonyl carbon allows for selective reactions with a wide range of nucleophiles.

For instance, a strong nucleophile, such as an organometallic reagent, would preferentially attack the highly reactive acyl chloride, leaving the acetate ester untouched under carefully controlled conditions. Conversely, conditions could be chosen to selectively hydrolyze the acetate ester without affecting the acyl chloride, thus unmasking the hydroxyl group for subsequent reactions.

While specific, documented examples of complex chemodivergent or stereoselective reactions involving this compound are not prevalent in publicly accessible literature, its structure is analogous to other bifunctional molecules that have been successfully employed in such transformations. The six-carbon chain also provides a flexible scaffold that could be exploited in stereoselective reactions where the orientation of the two functional groups can influence the stereochemical outcome of a reaction at a prochiral center. Future research in this area could unlock new synthetic methodologies for the efficient construction of enantiomerically pure, functionalized molecules.

Future Directions in 6 Acetyloxyhexanoic Acid Chloride Research

Development of Novel and Highly Efficient Catalytic Systems

Future research will likely focus on the development of sophisticated catalytic systems to control the reactivity of the two distinct functional groups within 6-acetyloxyhexanoic acid chloride. A significant challenge and opportunity lie in achieving chemoselectivity—the ability to have a catalyst selectively activate either the acid chloride or the ester group.

Potential Research Areas:

Orthogonal Catalysis: The development of catalytic systems where two or more catalysts operate independently and compatibly in the same reaction vessel to selectively transform each functional group. For instance, a Lewis acid catalyst could be designed to activate the acid chloride for nucleophilic attack, while a transition metal catalyst could be employed for a cross-coupling reaction at a different site, all without interfering with the ester group.

Enzyme-Directed Catalysis: Biocatalysis offers immense potential for the selective transformation of this compound. Lipases or esterases could be engineered to selectively hydrolyze or transesterify the acetate (B1210297) group, leaving the acid chloride intact for subsequent chemical modification. Conversely, other enzymes could potentially be developed to recognize and transform the acid chloride moiety.

Photoredox Catalysis: The use of light-driven catalytic cycles could open new reaction pathways. For example, a photoredox catalyst could enable novel radical-based transformations involving the alkyl chain, while the acid chloride and ester groups remain spectators or participate in subsequent steps.

Innovations in Sustainable and Green Synthesis Methodologies

The synthesis of acyl chlorides traditionally involves reagents like thionyl chloride or oxalyl chloride, which can generate hazardous byproducts. wikipedia.orgorganicchemistrytutor.com Future research will undoubtedly prioritize the development of more environmentally benign methods for the synthesis of this compound.

Table 1: Comparison of Traditional vs. Potential Green Synthesis Methods

FeatureTraditional Synthesis (e.g., with SOCl₂)Potential Green Synthesis Method
Chlorinating Agent Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂)Vilsmeier-type reagents, Electrochemical methods
Byproducts SO₂, HClRecyclable catalysts, minimal waste
Solvents Often chlorinated solvents (e.g., DCM)Bio-based solvents, solvent-free conditions
Energy Input Typically requires heatingPotentially lower energy requirements, ambient temperature reactions

Innovations could include the use of solid-supported reagents for easier separation and recycling, or the development of catalytic cycles that utilize a benign source of chlorine. Continuous flow chemistry is another promising avenue, offering better control over reaction parameters, improved safety, and reduced waste generation. openpr.com

Exploration of Unprecedented Reaction Manifolds

The bifunctional nature of this compound paves the way for the exploration of novel and complex reaction sequences. Future research could focus on designing intramolecular reactions that leverage both functional groups to construct complex molecular architectures.

Hypothetical Reaction Manifolds:

Lactonization Cascades: A carefully chosen nucleophile could initially react with the acid chloride, followed by an intramolecular cyclization where the newly introduced functionality attacks the ester group, leading to the formation of macrocyclic or other complex ring systems.

Polymerization Studies: this compound could serve as a unique monomer for the synthesis of novel polyesters. The acid chloride would be the primary site for polymerization, while the acetate group could be a point for post-polymerization modification, allowing for the tuning of the polymer's properties.

Domino Reactions: A single catalytic system could trigger a cascade of reactions. For example, a reaction at the acid chloride could generate an intermediate that then facilitates a transformation along the hexyl chain, leading to the rapid construction of molecular complexity.

Integration of Advanced Computational and Data Science Approaches for Predictive Modeling

As with many areas of modern chemistry, computational and data-driven approaches will be instrumental in accelerating research on this compound.

Applications of Computational Chemistry and Data Science:

Predictive Reactivity Models: Density Functional Theory (DFT) calculations could be used to model the reactivity of the different sites on the molecule, predicting which functional group is more susceptible to attack by various reagents and catalysts. This would allow for the rational design of selective reactions.

Catalyst Design: Computational screening of potential catalysts could identify promising candidates for achieving high efficiency and selectivity, reducing the amount of empirical experimentation required.

Machine Learning for Reaction Optimization: By generating and analyzing large datasets of reaction conditions and outcomes, machine learning algorithms could predict the optimal conditions for desired transformations of this compound, accelerating the discovery of new reactions and synthetic routes.

Q & A

Q. What are the recommended protocols for synthesizing 6-acetyloxyhexanoic acid chloride from its precursor?

Methodological Answer:

  • Step 1 : Start with 6-acetyloxyhexanoic acid. Ensure anhydrous conditions to prevent hydrolysis of the final product.
  • Step 2 : Use thionyl chloride (SOCl₂) or oxalyl chloride as acylating agents. Monitor the reaction via FT-IR to track the disappearance of the carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and the emergence of the acid chloride C=O stretch (~1800 cm⁻¹) .
  • Step 3 : Purify via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity using NMR (¹H and ¹³C) to verify the absence of residual precursor or solvents .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Handling : Use corrosion-resistant equipment (e.g., glass or PTFE-lined containers) under inert gas (N₂/Ar) to avoid moisture-induced degradation. Conduct work in a fume hood with PPE (gloves, goggles, lab coat) .
  • Storage : Store in airtight containers with desiccants (e.g., molecular sieves) at –20°C. Regularly test for hydrolysis by TLC (Rf comparison with fresh samples) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • FT-IR : Confirm the presence of the acid chloride C=O stretch (~1800 cm⁻¹) and absence of carboxylic acid O–H bands.
  • NMR : ¹H NMR should show a triplet for the terminal CH₂Cl group (~3.6 ppm). ¹³C NMR will display the acid chloride carbonyl carbon at ~170–175 ppm .
  • Mass Spectrometry : Use ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction yields when using this compound in esterification or amidation reactions?

Methodological Answer:

  • Solvent Selection : Use aprotic solvents (e.g., DCM, THF) to minimize side reactions. For amine coupling, add a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation reactions. Monitor reaction progress via in-situ Raman spectroscopy to identify kinetic bottlenecks .
  • Yield Analysis : Compare theoretical vs. experimental yields using HPLC with a C18 column (acetonitrile/water mobile phase). Adjust stoichiometry of nucleophiles (alcohols/amines) if yields fall below 70% .

Q. How should contradictory data on the reactivity of this compound with sterically hindered nucleophiles be resolved?

Methodological Answer:

  • Hypothesis Testing : Design experiments varying nucleophile steric bulk (e.g., primary vs. tertiary alcohols). Use DFT calculations (e.g., Gaussian software) to model transition states and identify steric clashes .
  • Data Validation : Replicate conflicting studies under standardized conditions (temperature, solvent purity). Perform statistical analysis (e.g., ANOVA) to determine if discrepancies arise from experimental error or intrinsic reactivity .
  • Case Study : If low reactivity with bulky nucleophiles is observed, switch to microwave-assisted synthesis to enhance kinetic control .

Q. What strategies mitigate hydrolysis of this compound during long-term kinetic studies?

Methodological Answer:

  • Environmental Control : Use Schlenk lines or gloveboxes to maintain anhydrous conditions. Monitor humidity with in-line sensors (<10 ppm H₂O) .
  • Stabilizers : Add stabilizing agents like molecular sieves or anhydrous MgSO₄ to reaction mixtures.
  • Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to track hydrolysis rates. Derive rate constants (k) and adjust storage protocols if t₁/₂ < 24 hours .

Q. How can researchers validate the purity of this compound in complex reaction mixtures?

Methodological Answer:

  • Chromatography : Employ GC-MS or UPLC-PDA to separate and quantify the acid chloride from byproducts (e.g., hydrolyzed acid or dimerized species).
  • Quantitative NMR : Use ¹H qNMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) to measure purity >98% .
  • Elemental Analysis : Verify Cl content via combustion analysis; deviations >2% indicate impurities .

Data Contradiction and Reproducibility

Q. How to address inconsistencies in reported melting points or spectral data for this compound?

Methodological Answer:

  • Reproducibility Checks : Synthesize the compound using published protocols and compare results. If disparities persist, conduct round-robin testing across multiple labs .

Analytical and Safety Considerations

Q. What advanced analytical methods are suitable for studying degradation pathways of this compound?

Methodological Answer:

  • LC-HRMS : Identify degradation products (e.g., hydrolyzed acid or oligomers) via high-resolution mass spectrometry.
  • Accelerated Stability Testing : Expose samples to elevated temperatures/humidity (ICH Q1A guidelines) and model degradation kinetics using Arrhenius equations .

Q. How to design a safety protocol for large-scale reactions involving this compound?

Methodological Answer:

  • Risk Assessment : Review SDS of analogous acid chlorides (e.g., chloroacetyl chloride ) for toxicity and flammability data.
  • Engineering Controls : Use jacketed reactors with automated temperature control to prevent exothermic decomposition. Install scrubbers to neutralize HCl vapors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.